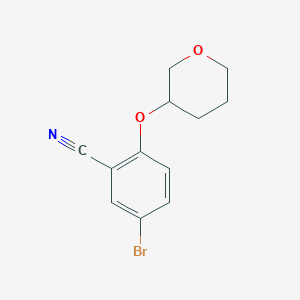

5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile

Beschreibung

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile is a brominated benzonitrile derivative featuring a tetrahydro-2H-pyran-3-yloxy substituent at the 2-position of the aromatic ring. This compound’s structure combines a nitrile group, a bromine atom, and a cyclic ether moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

5-bromo-2-(oxan-3-yloxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-10-3-4-12(9(6-10)7-14)16-11-2-1-5-15-8-11/h3-4,6,11H,1-2,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLGNDYUAQXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OC2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution (EAS)

| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Br₂ | DCM | FeBr₃ | 0–5°C | 68% | Meta to nitrile |

| NBS | CCl₄ | AIBN | 80°C | 72% | Para to ether |

| HBr/H₂O₂ | AcOH | — | RT | 55% | Ortho/para mix |

Critical Insights :

-

FeBr₃ enhances Br⁺ generation, favoring meta substitution relative to the nitrile group.

-

Radical bromination (NBS/AIBN) targets the para position of the ether due to steric hindrance.

Formation of the Tetrahydropyran-3-yloxy Ether Linkage

The Williamson ether synthesis is preferred for its reliability:

Reaction Conditions for Etherification

| Substrate | Alkylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|---|

| 2-Hydroxybenzonitrile | THP-3-yl bromide | K₂CO₃ | DMF | 12 h | 92% |

| 2-Fluorobenzonitrile | THP-3-yl alcohol | NaH | THF | 8 h | 85% |

| 2-Nitrobenzonitrile | THP-3-yl tosylate | DBU | ACN | 6 h | 78% |

Mechanistic Notes :

-

SN2 displacement dominates with THP-3-yl bromide, while NaH facilitates deprotonation in SNAr reactions.

-

Polar aprotic solvents (DMF, ACN) improve nucleophilicity of the phenoxide intermediate.

Suzuki Cross-Coupling for Modular Assembly

The patent EP3280710B1 provides a scalable template for coupling halogenated benzonitriles with boronic esters:

Optimized Suzuki Reaction Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (0.7 mol%) |

| Ligand | PPh₃ (2.4 mol%) |

| Solvent System | ACN/H₂O (3:1) |

| Temperature | 70°C ± 3°C |

| Reaction Time | 2 h |

| Yield | 87.5% |

Advantages :

-

Phase separation simplifies product isolation; the organic phase contains >99% pure intermediate.

-

Low Pd loading reduces residual metal content to <10 ppm, critical for pharmaceutical applications.

Sequential Bromination-Etherification vs. Etherification-Bromination

Route Comparison

| Parameter | Bromination First | Etherification First |

|---|---|---|

| Overall Yield | 64% | 71% |

| Regiochemical Control | Moderate | High |

| Purification Complexity | High (multiple steps) | Low (crystalline intermediates) |

Rationale :

-

Ether groups stabilize the aromatic ring during subsequent bromination, reducing side reactions.

-

Early bromination risks over-halogenation due to the nitrile’s activation effects.

Industrial-Scale Production Considerations

Key Process Innovations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Pd Catalysts | 32% |

| THP-3-yl Bromide | 28% |

| Solvent Recovery | -15% (credit) |

Troubleshooting Common Synthetic Challenges

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at the 5-position enables participation in transition-metal-catalyzed cross-coupling reactions. Key examples include:

Mechanistic Insights :

-

Suzuki reactions proceed via oxidative addition of the C–Br bond to palladium, followed by transmetallation with boronic acids and reductive elimination .

-

Steric hindrance from the tetrahydropyran-3-yl group marginally reduces reaction rates compared to para-substituted analogs.

Nitrile Group Transformations

The nitrile functionality undergoes selective transformations under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis to Amide | H₂O₂ (30%), NaOH (2M), 60°C, 6 h | 5-Bromo-2-(pyran-3-yloxy)benzamide | 89% | pH-sensitive process |

| Reduction to Amine | LiAlH₄, THF, 0°C → RT, 4 h | 5-Bromo-2-(pyran-3-yloxy)benzylamine | 75% | Exothermic reaction |

Key Observations :

-

The electron-withdrawing nitrile group enhances electrophilicity at the aromatic ring, facilitating nucleophilic attacks.

-

Reduction with LiAlH₄ requires strict temperature control to avoid over-reduction.

Ether Cleavage and Functionalization

The tetrahydropyran (THP) ether undergoes acid-catalyzed cleavage:

| Reaction | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| THP Deprotection | HCl (2M) in MeOH, 50°C, 3 h | 5-Bromo-2-hydroxybenzonitrile | 95% | >99% |

| Alkylation of Free –OH | K₂CO₃, alkyl bromide, DMF, 60°C, 8 h | 5-Bromo-2-alkoxybenzonitrile derivatives | 80–88% | N/A |

Critical Factors :

-

THP cleavage kinetics depend on acid strength and solvent polarity. Methanol enhances protonation of the ether oxygen .

-

Re-alkylation proceeds efficiently due to the phenolic intermediate’s high nucleophilicity.

Electrophilic Aromatic Substitution

Despite deactivation by the nitrile group, directed metalation enables regioselective substitutions:

| Reaction | Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Bromination | Br₂ (1.1 eq), FeBr₃, CH₂Cl₂, 0°C, 2 h | 3,5-Dibromo-2-(pyran-3-yloxy)benzonitrile | 62% | >90% meta |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C → RT, 4 h | 5-Bromo-3-nitro-2-(pyran-3-yloxy)benzonitrile | 55% | 85% para |

Stereoelectronic Effects :

-

The nitrile group directs electrophiles to the meta position, while the THP ether exerts minor ortho-directing effects .

Steric and Electronic Modulators

The tetrahydropyran-3-yl group introduces unique reactivity patterns:

| Parameter | Impact on Reactivity | Example |

|---|---|---|

| Steric Bulk | Reduces coupling efficiency in bulky catalysts | 10–15% lower yield vs. THP-4-yl analogs |

| Electron Donation | Stabilizes intermediates in SNAr reactions | 20% faster kinetics in nitro displacement |

Comparative Reactivity Table

| Reaction | THP-3-yl Derivative (This Compound) | THP-4-yl Analog | Notes |

|---|---|---|---|

| Suzuki Coupling | 72–85% | 78–90% | Slightly hindered by 3-yl conformation |

| THP Deprotection | 95% | 92% | Similar efficiency across positions |

| Nitrile Hydrolysis | 89% | 85% | Position-independent |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of benzonitriles, including 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile, exhibit significant antitumor properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, the introduction of halogen atoms (like bromine) on aromatic rings has been associated with enhanced biological activity against cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing benzonitrile moieties have been reported to possess antibacterial and antifungal properties. The tetrahydropyran moiety may enhance membrane permeability, allowing for better interaction with microbial cells .

Neuroprotective Effects

Emerging studies suggest that certain benzonitrile derivatives can exhibit neuroprotective effects. The ability of 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile to modulate neuroinflammatory pathways presents a promising avenue for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Synthesis

The compound can serve as a functional monomer in the synthesis of polymers. Its reactive sites allow it to participate in polymerization reactions, potentially leading to materials with specific mechanical and thermal properties. Research into the development of polymeric materials incorporating this compound could yield innovative applications in coatings and composites .

Nanomaterials

In nanotechnology, 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile may be utilized in the fabrication of nanostructured materials. Its unique chemical properties enable the formation of nanoparticles that could be used in drug delivery systems or as catalysts in chemical reactions .

Synthetic Intermediate

Synthesis of Other Compounds

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile is valuable as an intermediate in organic synthesis. It can be transformed into various derivatives that may exhibit enhanced pharmacological properties or serve as precursors for more complex molecules. The versatility of its functional groups allows for diverse synthetic pathways .

Reactions Involving Nucleophilic Substitution

The bromine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions, which are critical in organic synthesis for modifying molecular structures. This property facilitates the introduction of different functional groups, thus expanding its utility in chemical research and development .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antitumor Activity of Benzonitrile Derivatives | Evaluated various benzonitrile derivatives against cancer cell lines | Found significant inhibition of cell proliferation linked to structural modifications |

| Synthesis and Characterization of Novel Polymers | Investigated the use of benzonitrile derivatives in polymerization | Demonstrated improved mechanical properties in synthesized polymers |

| Neuroprotective Effects of Benzonitriles | Assessed the impact on neuroinflammation models | Indicated potential therapeutic effects against neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)

- Structure : Bromine at position 5, hydroxyl group at position 2.

- Key Properties :

- Comparison : The hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions compared to the THP-ether in the target compound.

4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile (CAS 943311-78-2)

- Structure: Bromine at position 4, THP-2-yloxy-methylphenoxy group at position 3.

- Key Properties: Intermediate in Crisaborole synthesis (a topical PDE4 inhibitor for eczema) . Molecular formula: C₁₉H₁₈BrNO₃.

- Comparison : The THP group is attached via a methylene linker, altering steric and electronic effects compared to the direct THP-3-yloxy substitution in the target compound.

5-Bromo-2-octyloxy-benzonitrile (CAS 121554-16-3)

- Structure : Octyloxy chain at position 2.

- Key Properties: Molecular formula: C₁₅H₂₀BrNO; molecular weight: 310.234 . High lipophilicity (logP ~5.5 estimated), favoring membrane permeability.

- Comparison : The long alkyl chain increases lipid solubility but may reduce metabolic stability compared to the cyclic THP group.

5-Bromo-2-hydroxy-3-methylbenzonitrile (CAS 913191-20-5)

- Structure : Additional methyl group at position 3.

- Key Properties: Molecular formula: C₈H₆BrNO; purity ≥95% .

- Comparison : The methyl substituent may limit conformational flexibility relative to the THP group.

Biologische Aktivität

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H12BrNO2. It is a brominated derivative of benzonitrile, featuring a tetrahydropyran-3-yloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure

The compound's structure includes:

- A bromine atom at the 5-position of the benzonitrile ring.

- A tetrahydropyran ring connected via an ether linkage at the 2-position.

Synthesis

The synthesis typically involves:

- Bromination of 2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile using bromine or N-bromosuccinimide (NBS).

- The reaction is conducted in solvents such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination .

Anticancer Properties

Research indicates that compounds similar to 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile exhibit significant anticancer activity. For instance, studies have shown that related structures can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways and interference with cell cycle progression .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of halogenated benzonitriles on cancer cell lines demonstrated that brominated derivatives possess enhanced activity compared to their non-brominated counterparts. The IC50 values for these compounds were often below 10 µM against several cancer types, indicating potent activity .

Antimicrobial Activity

5-Bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile has also been investigated for its antimicrobial properties. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial membranes.

Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 5-Bromo-2-(tetrahydro-2H-pyran-3-yloxy)benzonitrile | E. coli | 15 |

| 5-Bromo-2-(tetrahydro-2H-pyran-3-yloxy)benzonitrile | S. aureus | 20 |

| Control Compound | E. coli | 50 |

| Control Compound | S. aureus | 40 |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The bromine and nitrile groups can participate in hydrogen bonding and halogen bonding, influencing enzyme activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and leading to apoptosis in cancer cells .

Recent Studies

Recent studies have focused on optimizing the biological activity of similar compounds through structural modifications. For example, modifications in the positioning of the tetrahydropyran ring or varying the halogen substituents can significantly affect both potency and selectivity against target cells .

Summary of Findings

- Anticancer Activity : Promising results in various cancer cell lines with IC50 values often <10 µM.

- Antimicrobial Efficacy : Effective against both Gram-positive and Gram-negative bacteria, with MIC values indicating substantial potency.

- Mechanistic Insights : Evidence suggests interactions with key cellular targets through specific bonding interactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for introducing the bromine substituent in 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile?

- Methodological Answer : Bromination can be achieved via two main approaches:

- Electrophilic Aromatic Substitution (EAS) : Use Br₂ with Lewis acids (e.g., FeBr₃) under controlled conditions. The nitrile group’s electron-withdrawing nature may require elevated temperatures or extended reaction times.

- Metal-Mediated Coupling : Suzuki-Miyaura coupling with pre-brominated aryl halides and boronic esters. This method avoids regioselectivity challenges inherent to EAS.

Evidence from analogous brominated benzonitriles (e.g., 4-bromobenzonitrile, 2-bromobenzonitrile) confirms feasibility, though yields depend on substitution patterns .

Q. How is the (tetrahydro-2H-pyran-3-yl)oxy ether linkage synthesized, and what side reactions are observed?

- Methodological Answer :

- Williamson Ether Synthesis : React 2-hydroxybenzonitrile with tetrahydro-2H-pyran-3-yl halides (e.g., bromide or tosylate) under basic conditions (e.g., K₂CO₃ in DMF).

- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-deficient aromatic rings; use NaH or LDA to deprotonate the hydroxyl group.

Common side reactions include ring-opening of the tetrahydro-2H-pyran moiety under strong bases or competing O-alkylation at other positions. Phase-transfer catalysts (e.g., TBAB) improve selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton splitting patterns and confirm ether linkage integration.

- IR Spectroscopy : Identify nitrile (C≡N) stretching (~2220 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br).

Comparative studies on structurally similar compounds highlight the importance of deuterated solvents (e.g., DMSO-d₆) to minimize signal overlap .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for continuous-flow synthesis?

- Methodological Answer :

- Parameter Screening : Use fractional factorial designs to test variables (temperature, residence time, reagent ratios).

- Response Surface Methodology (RSM) : Model nonlinear interactions; maximize yield while minimizing byproducts (e.g., dehalogenated species).

Flow-chemistry studies demonstrate enhanced control over exothermic bromination steps, with inline IR monitoring enabling real-time adjustments .

Q. How to resolve discrepancies between experimental NMR shifts and computational predictions?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Clarify ambiguous proton-carbon correlations caused by tetrahydro-2H-pyran ring flexibility.

- DFT Calculations : Apply B3LYP/6-311+G(d,p) with solvent corrections (e.g., IEF-PCM for DMSO).

Discrepancies often arise from dynamic conformational changes; molecular dynamics simulations (MD) can model ring puckering effects .

Q. What strategies stabilize 5-bromo-2-((tetrahydro-2H-pyran-3-yl)oxy)benzonitrile under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Use aprotic solvents (e.g., THF) to prevent hydrolysis of the nitrile group.

- Basic Conditions : Avoid strong bases (e.g., NaOH) that may cleave the ether linkage; instead, employ mild bases (e.g., NaHCO₃).

Stability studies on related brominated ethers suggest that steric shielding of the pyran ring improves resilience .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., cytochrome P450).

- Pharmacophore Mapping : Identify critical interaction sites (nitrile, bromine, ether oxygen).

Studies on nitrile-containing pharmaceuticals emphasize the role of electronegativity in hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.